molecular formula C4H9ClO B043188 4-Chloro-1-butanol CAS No. 928-51-8

4-Chloro-1-butanol

Cat. No.: B043188
CAS No.: 928-51-8
M. Wt: 108.57 g/mol
InChI Key: HXHGULXINZUGJX-UHFFFAOYSA-N
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Description

4-Chloro-1-butanol is an organic compound with the molecular formula C4H9ClO. It is a colorless to pale yellow liquid at room temperature and is known for its use as an intermediate in organic synthesis. The compound contains both a hydroxyl group (-OH) and a chlorine atom, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-butanol can be synthesized through the reaction of tetrahydrofuran with hydrogen chloride. The reaction typically occurs under forced circulation at temperatures ranging from 80 to 150°C and pressures between 0.5 to 1.5 MPa. The molar ratio of tetrahydrofuran to hydrogen chloride is maintained between 1:0.3 to 1:0.6 .

Industrial Production Methods: In industrial settings, the continuous production of this compound involves similar reaction conditions but is optimized for large-scale output. The process ensures a high conversion rate of tetrahydrofuran to this compound, making it efficient for commercial purposes .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-butanol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 1,4-butanediol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form 4-chlorobutanal or further to 4-chlorobutyric acid.

    Reduction Reactions: The compound can be reduced to form butanol derivatives.

Common Reagents and Conditions:

Major Products:

    1,4-Butanediol: Formed through substitution reactions.

    4-Chlorobutanal and 4-Chlorobutyric Acid: Formed through oxidation reactions.

    Butanol Derivatives: Formed through reduction reactions.

Scientific Research Applications

4-Chloro-1-butanol is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is employed in the synthesis of active pharmaceutical ingredients and as a genotoxic impurity marker in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-1-butanol involves its dual functional groups. The chlorine atom acts as an electrophile, making the compound susceptible to nucleophilic substitution reactions. The hydroxyl group, being a nucleophile, can participate in various chemical transformations. These properties allow this compound to interact with different molecular targets and pathways, facilitating its use in diverse chemical reactions .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1-butanol is unique due to its balanced reactivity of both the hydroxyl and chlorine groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chlorobutan-1-ol
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InChI

InChI=1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2
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InChI Key

HXHGULXINZUGJX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCCl)CO
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Molecular Formula

C4H9ClO
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DSSTOX Substance ID

DTXSID2061301
Record name 1-Butanol, 4-chloro-
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Molecular Weight

108.57 g/mol
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Physical Description

Clear colorless liquid; Contains <= 12% hydrochloric acid (CAS# 7647-01-0) and <= 3% tetrahydrofuran (CAS# 109-99-9); [Sigma-Aldrich MSDS]
Record name 4-Chloro-1-butanol
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Vapor Pressure

0.35 [mmHg]
Record name 4-Chloro-1-butanol
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CAS No.

928-51-8
Record name 4-Chloro-1-butanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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